![molecular formula C25H19ClN2O2 B10992211 (8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(9H-xanthen-9-yl)methanone](/img/structure/B10992211.png)
(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(9H-xanthen-9-yl)methanone
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Overview
Description
The compound (8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(9H-xanthen-9-yl)methanone is a complex organic molecule that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(9H-xanthen-9-yl)methanone typically involves multi-step organic reactions. The initial step often includes the formation of the pyridoindole core through cyclization reactions. Subsequent steps involve the introduction of the xanthene moiety via Friedel-Crafts acylation or similar electrophilic aromatic substitution reactions. The reaction conditions usually require the use of strong acids or Lewis acids as catalysts, along with controlled temperatures to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(9H-xanthen-9-yl)methanone: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(9H-xanthen-9-yl)methanone: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(9H-xanthen-9-yl)methanone exerts its effects involves interaction with specific molecular targets. These targets may include enzymes or receptors that are critical for biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone
- (9H-xanthen-9-yl)methanone
- (8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)benzene
Uniqueness
The uniqueness of (8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(9H-xanthen-9-yl)methanone lies in its combined pyridoindole and xanthene structure, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for research and development.
Properties
Molecular Formula |
C25H19ClN2O2 |
---|---|
Molecular Weight |
414.9 g/mol |
IUPAC Name |
(8-chloro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-(9H-xanthen-9-yl)methanone |
InChI |
InChI=1S/C25H19ClN2O2/c26-15-9-10-20-18(13-15)19-14-28(12-11-21(19)27-20)25(29)24-16-5-1-3-7-22(16)30-23-8-4-2-6-17(23)24/h1-10,13,24,27H,11-12,14H2 |
InChI Key |
ZROUWXIOKRMYLM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1NC3=C2C=C(C=C3)Cl)C(=O)C4C5=CC=CC=C5OC6=CC=CC=C46 |
Origin of Product |
United States |
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